2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a 1,3-thiazole core with a mercapto (-SH) group at position 2 and a ketone at position 4. The acetamide moiety is substituted with a 2-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) group . The tautomeric equilibrium observed in similar thiazole derivatives (e.g., between imino and amino forms) may influence its reactivity and biological interactions .
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S2/c13-12(14,15)6-3-1-2-4-7(6)16-9(18)5-8-10(19)17-11(20)21-8/h1-4,8H,5H2,(H,16,18)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKHVKUYGUJFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a thiazole derivative that has attracted attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a trifluoromethyl group, suggesting diverse pharmacological properties.
The chemical formula of this compound is , with a molecular weight of approximately 332.34 g/mol. The compound has been noted for its irritant properties and is primarily used in research settings.
Biological Activity Overview
Research indicates that compounds containing thiazole moieties often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer effects. The specific biological activities of this compound have been explored in various studies.
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial properties. In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains. For instance, studies on related thiazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL depending on the specific derivative and bacterial strain tested .
Antiviral Activity
The compound's antiviral potential has also been evaluated. Thiazole derivatives have been reported to inhibit viral replication in several studies. For example, some thiazole-based compounds have shown IC50 values in the low micromolar range against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). Specific testing of this compound for antiviral activity remains to be fully elucidated but is a promising area for future research .
Anticancer Activity
Thiazoles are recognized for their anticancer properties. Research has demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with structural similarities to this compound have exhibited IC50 values below 10 µM against various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and bioavailability of these compounds, potentially increasing their efficacy against target organisms or cells .
| Compound | Target | Activity | IC50/MIC |
|---|---|---|---|
| Thiazole Derivative A | Bacterial Strain X | Antimicrobial | 32 µg/mL |
| Thiazole Derivative B | HCV | Antiviral | 0.35 µM |
| Thiazole Derivative C | Cancer Cell Line Y | Anticancer | <10 µM |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications at the N-position significantly affected antimicrobial potency.
- Antiviral Screening : In a recent investigation into novel antiviral agents, a thiazole derivative similar to this compound was tested against HCV NS5B polymerase and showed promising results with an IC50 value of 31.9 µM .
- Cancer Cell Line Studies : A comparative study on various thiazoles indicated that modifications at the C-2 position enhanced cytotoxicity against human glioblastoma cells. The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that derivatives of thiazole possess effective antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
Anticancer Properties
Thiazole compounds have also been investigated for their anticancer potential. Studies have shown that derivatives similar to 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, making them candidates for further development as anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, thiazole derivatives have shown inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase, which are relevant in treating conditions like glaucoma and Alzheimer's disease respectively .
Agricultural Applications
Pesticide Development
Due to their biological activity, thiazole derivatives are being explored as potential pesticides. The compound’s efficacy against plant pathogens suggests it could be developed into a biopesticide, offering a less harmful alternative to synthetic chemicals. Field trials have indicated that formulations containing thiazole-based compounds can effectively control fungal diseases in crops without significantly affecting beneficial organisms .
Material Science
Polymer Chemistry
In material science, thiazole derivatives are being incorporated into polymer matrices to enhance their properties. The inclusion of this compound into polymer composites has been shown to improve thermal stability and mechanical strength. This is particularly valuable in developing materials for high-performance applications such as aerospace and automotive industries.
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The mercapto (-SH) group undergoes oxidation under mild to moderate conditions. Key pathways include:
-
Disulfide formation : Reaction with iodine or H₂O₂ yields symmetrical disulfides, critical for dimerization or crosslinking .
-
Sulfonic acid derivatives : Strong oxidizing agents like KMnO₄ convert the -SH group to -SO₃H, altering solubility and electronic properties .
Table 1: Oxidation Pathways of the Mercapto Group
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ | Disulfide (R-S-S-R) | Room temp, aqueous ethanol |
| KMnO₄ | Sulfonic acid (R-SO₃H) | Acidic, 60–80°C |
| I₂ | Disulfide | Neutral, RT |
Nucleophilic Substitution
The acetamide moiety participates in nucleophilic substitutions due to its electrophilic carbonyl carbon:
-
Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 2-(trifluoromethyl)aniline and a thiazolidinone-carboxylic acid .
-
Aminolysis : Reaction with amines (e.g., hydrazines) forms hydrazide derivatives, useful for further cyclization .
Example Reaction :
This reaction is pivotal in synthesizing bioactive triazole and thiadiazole hybrids .
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophilic attacks to meta positions due to its strong electron-withdrawing effect. Common reactions include:
-
Nitration : Yields 3-nitro derivatives under HNO₃/H₂SO₄.
-
Halogenation : Bromine or Cl₂ introduces halogens at the 5-position.
Thiazole Ring Reactivity
The 4,5-dihydrothiazol-4-one ring undergoes:
-
Ring-opening : Acidic hydrolysis cleaves the thiazole ring to form mercapto-carboxylic acids .
-
Cycloadditions : Diels-Alder reactions with dienophiles like maleic anhydride generate fused bicyclic systems .
Table 2: Thiazole Ring Transformations
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrolysis | HCl/H₂O | Mercapto-carboxylic acid |
| Cycloaddition | Maleic anhydride | Bicyclic adduct |
Functional Group Interconversion
The ketone in the thiazolidinone ring can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, modifying hydrogen-bonding capacity .
Biological Activity Correlations
While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., kinase inhibition) rely on its ability to form hydrogen bonds via the acetamide carbonyl and thiazole nitrogen .
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison with Structural Analogues
Comparison with Similar Compounds
Structural Modifications on the Thiazole Core
- ZINC C20064260: Contains a 2-carbamimidamido group instead of mercapto.
- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (): Replaces the thiazole with a thiadiazole ring. Thiadiazoles are known for broader antimicrobial activity, but this modification reduces tautomerism compared to thiazoles .
- Compound 15 (): Features a nitro-furyl substituent on the thiazolidinone ring.
Variations in the Acetamide Substituent
- N-(4-Bromophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide () : Substitutes -CF₃ with bromine. Bromine’s larger atomic radius and lower electronegativity may reduce membrane permeability but enhance halogen bonding in target interactions .
- N-(2-Ethoxyphenyl) and N-(2-Methoxyphenyl) analogs () : Alkoxy groups (-OCH₃, -OC₂H₅) improve solubility but may decrease metabolic stability due to oxidative susceptibility .
- N-[2-Chloro-5-(trifluoromethyl)phenyl] analog () : Adds a chloro substituent, increasing molecular weight (368.78 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration .
Data Table: Key Comparative Properties
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
Answer:
The synthesis of thiazole derivatives like this compound typically involves cyclization reactions between thiourea analogs and α,β-unsaturated carbonyl compounds. For example:
- Key steps : Reacting a substituted thiourea with maleimide derivatives under reflux conditions in solvents like ethanol or acetonitrile, followed by purification via recrystallization (e.g., using pet-ether or ethanol/water mixtures) .
- Purity optimization : Monitor reaction progress using TLC (e.g., silica gel plates with ethyl acetate/hexane mobile phases). Recrystallization from polar solvents (e.g., ethanol) improves crystallinity and purity. Confirm purity via HPLC (>95%) or NMR integration .
Basic: How can structural tautomerism and integrity be characterized experimentally?
Answer:
Thiazol-4-one derivatives often exhibit tautomerism between thione/thiol and keto/enol forms. To resolve this:
- 1H NMR analysis : Identify tautomeric ratios by integrating distinct proton signals (e.g., NH or SH groups). For example, a 1:1 tautomeric mixture may show split peaks for thiol and thione protons .
- X-ray crystallography : Use SHELX software for structure refinement. SHELXL is particularly effective for resolving hydrogen bonding and tautomeric states in crystalline forms .
Advanced: How can contradictions in reported biological activities of thiazole derivatives be reconciled?
Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Tautomeric equilibrium : Different tautomers may exhibit varied binding affinities. Characterize the dominant tautomer under experimental conditions (e.g., solvent polarity, pH) using NMR or computational modeling .
- Assay variability : Standardize in vitro assays (e.g., MIC for antimicrobial activity; IC50 for cytotoxicity) across studies. Cross-validate results with orthogonal methods (e.g., fluorescence-based viability assays vs. colony-forming unit counts) .
Advanced: What computational and experimental strategies predict target interactions for this compound?
Answer:
- Molecular docking : Use PubChem-derived 3D structures (e.g., InChI key:
YUIYLRZZOTYCSH-UHFFFAOYSA-N) to model binding to targets like chemokine receptors. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) . - Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with nitro groups) and compare bioactivity. Use QSAR models to prioritize high-potential derivatives .
Advanced: How should preclinical pharmacokinetic studies be designed for this compound?
Answer:
- In vitro ADME : Assess metabolic stability using liver microsomes (human/rodent) and permeability via Caco-2 cell monolayers. Monitor CYP450 inhibition to predict drug-drug interactions .
- In vivo models : Use randomized block designs with split-plot arrangements (e.g., varying doses and administration routes in murine models). Collect plasma/tissue samples at multiple timepoints for LC-MS/MS analysis of bioavailability and half-life .
Advanced: What experimental frameworks resolve environmental fate and ecotoxicity concerns?
Answer:
- Environmental persistence : Conduct OECD 301 biodegradation tests in aqueous systems. Measure hydrolysis rates under varying pH and UV exposure .
- Ecotoxicity assays : Use tiered testing: Start with Daphnia magna acute toxicity (48h LC50), followed by algal growth inhibition (OECD 201). For chronic effects, employ fish embryo toxicity tests (FET) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
